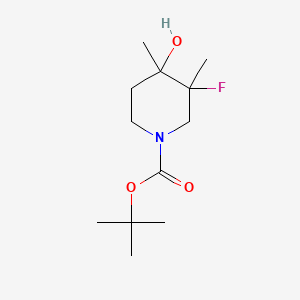
tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H22FNO3 It is a piperidine derivative that features a tert-butyl ester group, a fluorine atom, and hydroxyl and methyl substituents on the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with N-(tert-Butoxycarbonyl)-4-piperidone.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Methylation: Methyl groups are added using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Esterification: The final step involves the formation of the tert-butyl ester, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of azido or cyano derivatives
科学研究应用
tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes by forming stable complexes or modulate receptor activity by mimicking natural ligands.
相似化合物的比较
Similar Compounds
- tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Uniqueness
tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate is unique due to the presence of both fluorine and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research applications.
属性
分子式 |
C12H22FNO3 |
|---|---|
分子量 |
247.31 g/mol |
IUPAC 名称 |
tert-butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO3/c1-10(2,3)17-9(15)14-7-6-12(5,16)11(4,13)8-14/h16H,6-8H2,1-5H3 |
InChI 键 |
UQEVWYLSSRQACN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1(C)F)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















